Regioisomeric Purity and Synthetic Accessibility: 5-Methyl vs. 4-Methyl Thiophene Substitution
The 5-methylthiophen-3-ylmethyl substitution pattern in the target compound avoids the steric clash that the 4-methyl isomer experiences during palladium-catalyzed cross-coupling at the thiophene 2-position. In a related series of arylthiophene-2-carbaldehydes synthesized via Suzuki-Miyaura coupling, regioisomers with substituents adjacent to the coupling site exhibited 15-30% lower isolated yields compared to those with distal substitution, attributed to steric hindrance around the palladium center [1]. While direct head-to-head yield data for this specific compound pair are not published, the class-level inference is supported by the broader arylthiophene carbaldehyde literature. The target compound's 5-methyl group is positioned away from the reactive thiophene 2-CH bond, preserving the coupling efficiency observed in unhindered thiophene carbaldehydes.
| Evidence Dimension | Steric accessibility of thiophene 2-position for cross-coupling |
|---|---|
| Target Compound Data | 5-Methyl group distal to cyclopropane attachment point; predicted low steric hindrance at C2 |
| Comparator Or Baseline | 4-Methylthiophen-3-yl isomer (CAS 2171944-53-7): methyl group adjacent to cyclopropane attachment; increased A-value steric parameter |
| Quantified Difference | Estimated 15-30% higher cross-coupling yield for 5-methyl vs. 4-methyl isomer (class-level estimate from arylthiophene-2-carbaldehyde series) |
| Conditions | Suzuki-Miyaura cross-coupling conditions; Pd(PPh3)4, arylboronic acid, Na2CO3, DME/H2O, 80 °C (literature conditions for analogous substrates) |
Why This Matters
For procurement decisions in medicinal chemistry programs, selecting the 5-methyl isomer can directly reduce the risk of failed or low-yielding downstream diversification steps, saving both material cost and synthetic time.
- [1] Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 2013. Reports yield differences across substituted thiophene carbaldehydes. View Source
